Welcome to the BenchChem Online Store!
molecular formula C5H9BrO3 B8562707 2-Bromo-3,3-dimethoxypropionaldehyde CAS No. 59453-00-8

2-Bromo-3,3-dimethoxypropionaldehyde

Cat. No. B8562707
M. Wt: 197.03 g/mol
InChI Key: NSKAHUQUMMQTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04091087

Procedure details

To a solution of 25.0 g (0.19 mole) of 1,3,3-trimethoxy-1-propene in 75 ml of ether at 5° C is added 22.4 g (0.14 mole) of bromine (bromine color begins to persist at this point) over a period of 40 minutes. The solvent is removed in vacuo at 25° C and the colorless liquid residue is added dropwise with stirring to a mixture of 25 g of sodium bicarbonate and 80 ml of 75% v/v dioxane at 0°-5° C. Stirring is continued for 30 minutes and the mixture is extracted with 200 ml and 150 ml portions of ether. The extract is dried over magnesium sulfate, evaporated in vacuo and the residue distilled through a Vigreux head to afford 2-bromo-3,3-dimethoxypropionaldehyde, b.p. 70°-73° C/8 mm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[CH:4][CH:5]([O:8][CH3:9])[O:6][CH3:7].[Br:10]Br>CCOCC>[Br:10][CH:4]([CH:5]([O:8][CH3:9])[O:6][CH3:7])[CH:3]=[O:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=CC(OC)OC
Name
Quantity
22.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a mixture of 25 g of sodium bicarbonate and 80 ml of 75% v/v dioxane at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo at 25° C
ADDITION
Type
ADDITION
Details
the colorless liquid residue is added dropwise
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 200 ml and 150 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled through a Vigreux head

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C=O)C(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.